molecular formula C10H9BrClFO B14045755 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one

1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14045755
M. Wt: 279.53 g/mol
InChI Key: CDRTWGRUWAEIDX-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a fluoromethyl-substituted phenyl compound, followed by chlorination and subsequent ketone formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature, pressure, and reactant concentrations, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic compounds.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different ketones or alcohols.

Scientific Research Applications

1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the compound can influence its binding affinity and reactivity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-6-(chloromethyl)phenyl)-2-chloropropan-1-one
  • 1-(2-Bromo-6-(methyl)phenyl)-2-chloropropan-1-one
  • 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-bromopropan-1-one

Highlighting Uniqueness

1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both fluorine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct properties compared to its analogs.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[2-bromo-6-(fluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO/c1-6(12)10(14)9-7(5-13)3-2-4-8(9)11/h2-4,6H,5H2,1H3

InChI Key

CDRTWGRUWAEIDX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1Br)CF)Cl

Origin of Product

United States

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